molecular formula C14H24O4 B1195581 1,4-Dioxacyclohexadecane-5,16-dione CAS No. 54982-83-1

1,4-Dioxacyclohexadecane-5,16-dione

Cat. No. B1195581
CAS RN: 54982-83-1
M. Wt: 256.34 g/mol
InChI Key: GJJSUPSPZIZYPM-UHFFFAOYSA-N
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Description

1,4-Dioxacyclohexadecane-5,16-dione is a chemical compound with the linear molecular formula C14H24O4 . It has a molecular weight of 256.345 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of 1,4-Dioxacyclohexadecane-5,16-dione .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxacyclohexadecane-5,16-dione is represented by the linear formula C14H24O4 . More detailed structural analysis may be found in specific databases or scientific literature .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1,4-Dioxacyclohexadecane-5,16-dione .


Physical And Chemical Properties Analysis

1,4-Dioxacyclohexadecane-5,16-dione has a molecular weight of 256.345 . It has a density of 0.990±0.06 g/cm3 . The compound is non-flammable . More specific physical and chemical properties can be found in databases or scientific literature .

Scientific Research Applications

  • Complex Formation with Metals : 1,4-Dioxacyclohexadecane-5,16-dione and its derivatives have been studied for their ability to form complexes with metals like nickel and cobalt. These complexes show interesting properties such as oxygen affinities and potential for hydroxylation reactions (Chen, Motekaitis, & Martell, 1991).

  • Biological Hydroxylation Model : Certain nickel(II) complexes formed with derivatives of 1,4-Dioxacyclohexadecane-5,16-dione have been used as models for biological hydroxylation, particularly in the transformation of aromatic compounds (Kimura & Machida, 1984).

  • Synthesis of Novel Ligands and Complexes : Research has been conducted on synthesizing novel ligands like 1,4-Dioxacyclohexadecane-5,16-dione derivatives and their copper(II) and nickel(II) complexes. These studies focus on characterizing the structures and properties of these complexes (Karaböcek et al., 2003).

  • Catalysis and Polymerization : Derivatives of 1,4-Dioxacyclohexadecane-5,16-dione have been utilized in catalysis and polymerization processes. For instance, they have been involved in the synthesis of polymers with potential applications in materials science (Lozhkin et al., 2018).

  • Antifungal and Antibacterial Agents : Some derivatives have shown promising results as antifungal and antibacterial agents. They have been evaluated for their efficacy against various pathogens and have shown potential as novel therapeutic agents (Tandon et al., 2012).

  • Photodegradation and DNA Interaction : Studies have explored how curcumin binds to enzymes in the presence of 1,4-Dioxacyclohexadecane-5,16-dione derivatives, leading to photodegradation and interactions with DNA. This research is significant in understanding the role of these compounds in cancer prevention and treatment (Skrzypczak‐Jankun et al., 2003).

properties

IUPAC Name

1,4-dioxacyclohexadecane-5,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c15-13-9-7-5-3-1-2-4-6-8-10-14(16)18-12-11-17-13/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJSUPSPZIZYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)OCCOC(=O)CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044568
Record name 1,4-Dioxacyclohexadecane-5,16-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,4-Dioxacyclohexadecane-5,16-dione
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,4-Dioxacyclohexadecane-5,16-dione

CAS RN

54982-83-1
Record name Ethylene dodecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54982-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethylene dodecanedioate
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Record name 1,4-Dioxacyclohexadecane-5,16-dione
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Dioxacyclohexadecane-5,16-dione
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Record name 1,4-dioxacyclohexadecane-5,16-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
D Belsito, D Bickers, M Bruze, P Calow… - Food and chemical …, 2011 - Elsevier
The Macrocyclic Lactone and Lactide derivative (ML) group of fragrance ingredients was critically evaluated for safety following a complete literature search. For high end users, …
Number of citations: 24 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
AM Api a,∗, D. Belsito b, D. Botelho a, D. Browne a, M. Bruze c, GA Burton Jr. d, J. Buschmann e, ML Dagli f, M. Date a, W. Dekant g, C. Deodhar a, M. Francis a, AD Fryer h, K. Joshi a, S…
JO Okeme, TFM Rodgers, JM Parnis… - Journal of Chemical & …, 2020 - ACS Publications
The subcooled liquid-phase vapor pressures (p L 298 /Pa) and octanol–air partition coefficients (K OA 298 ) at T/K = 298, enthalpies of vaporization (Δ VAP H/kJ·mol –1 ), and internal …
Number of citations: 19 pubs.acs.org
D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2011 - Elsevier
A toxicologic and dermatologic review of ethylene dodecanedioate when used as a fragrance ingredient is presented. Ethylene dodecanedioate is a member of the fragrance structural …
Number of citations: 1 www.sciencedirect.com
JO Olanlokun, AO Olowofolahan… - Journal of …, 2021 - ncbi.nlm.nih.gov
Background Inflammation is a protective response of the host to infections and tissue damage and medicinal plants have been used to regulate inflammatory response. The …
Number of citations: 1 www.ncbi.nlm.nih.gov
BK Lavine, CE Davidson, C Breneman… - Journal of chemical …, 2003 - ACS Publications
A methodology to facilitate the intelligent design of new odorants (eg, musks) with specialized properties has been developed as part of an ongoing research effort in machine learning. …
Number of citations: 47 pubs.acs.org
M Schlumpf, K Kypke, M Wittassek, J Angerer… - Chemosphere, 2010 - Elsevier
In order to assess potential risks of exposure to environmental chemicals, more information on concomitant exposure to different chemicals is needed. We present data on chemicals in …
Number of citations: 451 www.sciencedirect.com
K Rashed - Int. J. Pharm. Sci. Drug Anal, 2022 - pharmacyjournal.info
Pinus wallichiana AB Jacks is known as the blue pine and it is one of the important conifer that grows all along the Himalayan range from Afghanistan in the west to Myanmar and China …
Number of citations: 3 www.pharmacyjournal.info
S Painuli, N Rai, N Kumar - Int J Pharm Pharm Sci, 2015 - researchgate.net
Objective: Rhododendron campanulatum is a native of high altitude and is known for its medicinal properties. The present study is aimed to identify the phytochemical constituents in the …
Number of citations: 15 www.researchgate.net
LI Zakharkin, VV Guseva - Russian journal of organic chemistry, 1993 - Springer
Number of citations: 0

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